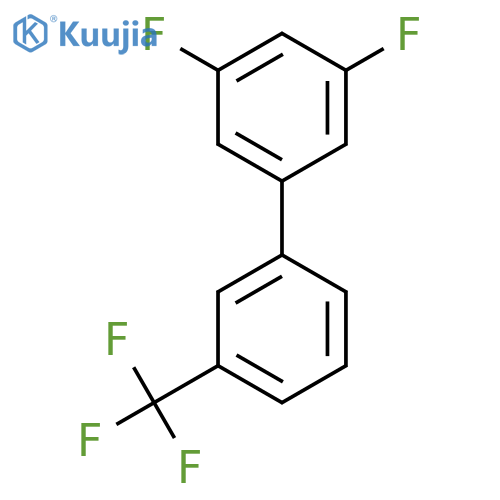Cas no 1261468-07-8 (3,5-Difluoro-3'-(trifluoromethyl)biphenyl)

3,5-Difluoro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 3,5-Difluoro-3'-(trifluoromethyl)biphenyl
-
- インチ: 1S/C13H7F5/c14-11-5-9(6-12(15)7-11)8-2-1-3-10(4-8)13(16,17)18/h1-7H
- InChIKey: OPCATIVVFFTSGB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C1C=C(C=C(C=1)F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 0
3,5-Difluoro-3'-(trifluoromethyl)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011006268-500mg |
3,5-Difluoro-3'-(trifluoromethyl)biphenyl |
1261468-07-8 | 97% | 500mg |
$823.15 | 2023-09-03 | |
| Alichem | A011006268-1g |
3,5-Difluoro-3'-(trifluoromethyl)biphenyl |
1261468-07-8 | 97% | 1g |
$1579.40 | 2023-09-03 | |
| Alichem | A011006268-250mg |
3,5-Difluoro-3'-(trifluoromethyl)biphenyl |
1261468-07-8 | 97% | 250mg |
$475.20 | 2023-09-03 |
3,5-Difluoro-3'-(trifluoromethyl)biphenyl 関連文献
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
3,5-Difluoro-3'-(trifluoromethyl)biphenylに関する追加情報
Introduction to 3,5-Difluoro-3'-(trifluoromethyl)biphenyl (CAS No. 1261468-07-8)
3,5-Difluoro-3'-(trifluoromethyl)biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 1261468-07-8, is a fluorinated biphenyl derivative that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and electronic properties. This compound belongs to a class of molecules known for their potential applications in organic electronics, pharmaceutical intermediates, and specialty chemicals. The presence of multiple fluorine atoms and a trifluoromethyl group introduces distinct electronic and steric effects, making it a versatile building block for various synthetic applications.
The molecular structure of 3,5-Difluoro-3'-(trifluoromethyl)biphenyl consists of two benzene rings connected by a single bond, with fluorine atoms substituting at the 3 and 5 positions of one ring, and a trifluoromethyl group attached to the ortho position of the other ring. This arrangement imparts significant electron-withdrawing effects, which can modulate the reactivity and electronic properties of the molecule. Such structural features are highly valued in the design of advanced materials, particularly in organic semiconductors and light-emitting diodes (OLEDs).
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced thermal stability, lipophilicity, and metabolic resistance. These properties make them attractive candidates for drug development, where they can improve bioavailability and reduce degradation rates. The specific substitution pattern in 3,5-Difluoro-3'-(trifluoromethyl)biphenyl contributes to its potential as an intermediate in synthesizing novel therapeutic agents targeting various biological pathways.
One of the most compelling aspects of this compound is its utility in the field of organic electronics. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can significantly influence the charge transport properties of materials derived from this molecule. Researchers have explored its use in designing high-performance organic field-effect transistors (OFETs) and photovoltaic cells. The rigid biphenyl core provides structural stability, while the fluorinated substituents enhance charge mobility, making it an ideal candidate for next-generation electronic devices.
Recent studies have also highlighted the role of 3,5-Difluoro-3'-(trifluoromethyl)biphenyl in medicinal chemistry. Its scaffold has been incorporated into various drug candidates due to its ability to interact with biological targets through both hydrophobic and electronic interactions. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways by modulating their active sites through halogen bonding interactions.
The synthesis of 3,5-Difluoro-3'-(trifluoromethyl)biphenyl typically involves multi-step organic reactions, often starting from commercially available biphenyl precursors. Key steps include selective halogenation followed by functional group transformations to introduce the trifluoromethyl group. Advanced synthetic methodologies such as cross-coupling reactions and palladium-catalyzed transformations have been employed to achieve high yields and purity.
In terms of applications beyond electronics and pharmaceuticals, 3,5-Difluoro-3'-(trifluoromethyl)biphenyl has found utility as a ligand in catalytic systems. Its electron-deficient nature allows it to coordinate with transition metals, facilitating various chemical transformations such as hydrogenation and oxidation reactions. Such catalytic applications are crucial in industrial processes where efficiency and selectivity are paramount.
The environmental impact of using fluorinated compounds like 3,5-Difluoro-3'-(trifluoromethyl)biphenyl is an important consideration. While these molecules offer numerous advantages in terms of performance and stability, their persistence in the environment raises questions about long-term ecological effects. However, ongoing research focuses on developing greener synthetic routes and assessing their biodegradability to mitigate potential environmental concerns.
Future directions for research on 3,5-Difluoro-3'-(trifluoromethyl)biphenyl include exploring its role in photodynamic therapy (PDT) and developing novel polymers with enhanced mechanical properties. The ability to fine-tune its electronic characteristics through further derivatization opens up possibilities for creating bespoke materials with tailored functionalities.
In conclusion,3,5-Difluoro-3'-(trifluoromethyl)biphenyl (CAS No. 1261468-07-8) is a multifaceted compound with significant potential across multiple industries. Its unique structural features make it invaluable for applications ranging from organic electronics to drug development. As research continues to uncover new methodologies for its synthesis and application,this molecule is poised to play an increasingly important role in advancing technological and medical innovations.
1261468-07-8 (3,5-Difluoro-3'-(trifluoromethyl)biphenyl) 関連製品
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 2229457-91-2(3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid)
- 2503207-27-8((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride)
- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)
- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)
- 1261437-18-6(2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)
- 874623-35-5(3-(1,3-thiazol-4-ylmethoxy)benzoic acid)
- 2229393-28-4(4-(5-nitropyridin-2-yl)oxane-2,6-dione)
- 2593-27-3(2-bromo-N-hydroxybenzamide)



